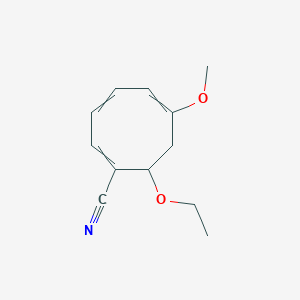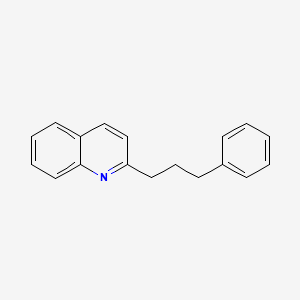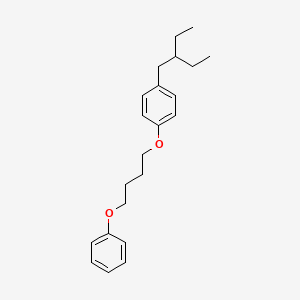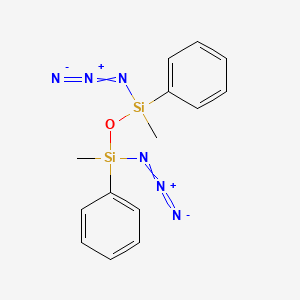
8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile is an organic compound with a unique structure characterized by a cyclooctatriene ring substituted with ethoxy and methoxy groups, as well as a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3,5-cyclooctatriene with ethyl and methyl substituents in the presence of a nitrile source. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Cyclooctatriene: A structurally related compound with similar chemical properties.
Cycloocta-1,3,5-triene: Another related compound with a similar ring structure but different substituents.
Uniqueness
8-Ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile is unique due to its specific combination of ethoxy, methoxy, and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
116415-07-7 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
8-ethoxy-6-methoxycycloocta-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12-8-11(14-2)7-5-4-6-10(12)9-13/h4-7,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
ZPZXEBNMWIGXLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC(=CC=CC=C1C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)

![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
